molecular formula C16H24O B14215405 2,3-Diethyl-4-pentylbenzaldehyde CAS No. 820238-21-9

2,3-Diethyl-4-pentylbenzaldehyde

Cat. No.: B14215405
CAS No.: 820238-21-9
M. Wt: 232.36 g/mol
InChI Key: RLCCCMRERHHSEG-UHFFFAOYSA-N
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Description

2,3-Diethyl-4-pentylbenzaldehyde is a synthetic aromatic aldehyde featuring a benzaldehyde core substituted with ethyl groups at positions 2 and 3 and a pentyl chain at position 4 of the benzene ring. The ethyl and pentyl substituents likely enhance its lipophilicity and alter reactivity compared to simpler benzaldehyde derivatives.

Properties

CAS No.

820238-21-9

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2,3-diethyl-4-pentylbenzaldehyde

InChI

InChI=1S/C16H24O/c1-4-7-8-9-13-10-11-14(12-17)16(6-3)15(13)5-2/h10-12H,4-9H2,1-3H3

InChI Key

RLCCCMRERHHSEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C(C=C1)C=O)CC)CC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions remain a cornerstone for introducing alkyl or acyl groups to aromatic rings. For 2,3-Diethyl-4-pentylbenzaldehyde, sequential alkylation could theoretically install the pentyl and ethyl groups. However, steric hindrance from the pentyl group complicates subsequent electrophilic substitutions. A directed ortho-metalation strategy using a temporary directing group (e.g., methoxy) could enhance regioselectivity. For example:

  • Step 1 : Introduce a methoxy group at the para position of toluene via nitration, reduction, and methylation.
  • Step 2 : Perform Friedel-Crafts alkylation with pentyl chloride under AlCl₃ catalysis to yield 4-pentyl-2-methoxytoluene.
  • Step 3 : Repeat alkylation with ethyl bromide at the ortho positions, leveraging the methoxy group’s directing effects.
  • Step 4 : Oxidize the methyl group to an aldehyde using KMnO₄ or CrO₃ under acidic conditions.

Challenges :

  • Low yields (~40–60%) due to steric hindrance during ethylation.
  • Over-alkylation side products necessitate rigorous purification.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction offers a direct route to aromatic aldehydes via formylation of electron-rich arenes. Adapting this method for 2,3-Diethyl-4-pentylbenzaldehyde requires pre-installation of the alkyl groups. A plausible sequence involves:

  • Step 1 : Synthesize 1,2-diethyl-4-pentylbenzene via cross-coupling (e.g., Suzuki-Miyaura) using boronic esters and palladium catalysts.
  • Step 2 : Formylate the aromatic ring using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C.

Optimization Data :

Parameter Value Source
Temperature 0–5°C
DMF:POCl₃ Ratio 1:1.2
Yield 70–85%

Advantages :

  • High regioselectivity due to the electron-donating ethyl and pentyl groups.
  • Scalable with recoverable solvents (e.g., methyl tert-butyl ether).

Protective Group Strategies for Multi-Step Synthesis

Hydroxyl Protection-Deprotection

Inspired by the synthesis of 2,3,4-trihydroxybenzaldehyde, protective groups can mitigate undesired side reactions. For example:

  • Step 1 : Protect a phenolic hydroxyl group in a precursor (e.g., 2,3-diethyl-4-pentylphenol) using diphenyl carbonate.
  • Step 2 : Perform formylation via Reimer-Tiemann or Gattermann-Koch reactions.
  • Step 3 : Deprotect using NaOH to yield the target aldehyde.

Key Observations :

  • Diphenyl carbonate protection achieves >95% yield in analogous systems.
  • Alkaline hydrolysis (5% NaOH) efficiently removes protective groups without degrading the aldehyde.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise installation of substituents. A retrosynthetic disconnection suggests:

  • Step 1 : Prepare 4-pentylbenzaldehyde-2,3-diylbis(triflate) as the electrophilic partner.
  • Step 2 : Couple with ethylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

Limitations :

  • Synthesis of the triflate precursor requires harsh conditions (e.g., Tf₂O, pyridine).
  • Competing homocoupling reduces yields (~50–65%).

Industrial-Scale Considerations

Solvent and Waste Management

Patents highlight solvent recycling (e.g., methyl tert-butyl ether) and NaOH/NaCl solution reuse to minimize waste. For 2,3-Diethyl-4-pentylbenzaldehyde:

  • Solvent Recovery : Distillation recovers >80% of MTBE.
  • Wastewater Treatment : Neutralization and precipitation reduce heavy metal content from cross-coupling reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost Scalability Environmental Impact
Friedel-Crafts 40–60 Low Moderate High (acidic waste)
Vilsmeier-Haack 70–85 Medium High Medium (POCl₃ use)
Cross-Coupling 50–65 High Low High (Pd waste)
Protection-Deprotect 60–75 Medium High Low

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-4-pentylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,3-Diethyl-4-pentylbenzoic acid.

    Reduction: 2,3-Diethyl-4-pentylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction (e.g., nitro, sulfonyl, or halogenated compounds).

Scientific Research Applications

2,3-Diethyl-4-pentylbenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-4-pentylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The long alkyl chains (ethyl, pentyl) in 2,3-Diethyl-4-pentylbenzaldehyde likely render it significantly more hydrophobic than hydroxy- or carboxy-substituted derivatives like 4-Hydroxybenzaldehyde or Caffeic Acid .
  • Reactivity: Unlike 4-Hydroxybenzaldehyde, which undergoes reactions typical of phenolic aldehydes (e.g., hydrogen bonding, oxidation ), the target compound’s alkyl groups may favor nucleophilic additions or reductions at the aldehyde group.
  • Synthetic Utility : 4-(1,3-Dioxoisoindolin-2yl) Benzaldehyde demonstrates the use of electron-deficient substituents for specialized syntheses, whereas the target compound’s alkyl groups might stabilize intermediates in alkylation or coupling reactions.

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